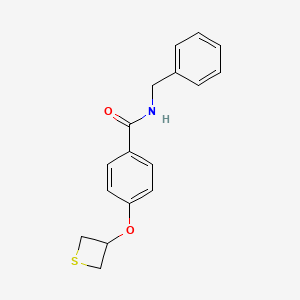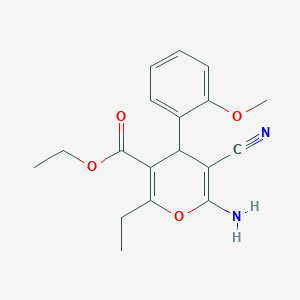
N-benzyl-4-(3-thietanyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(3-thietanyloxy)benzamide, also known as BTB-TBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-benzyl-4-(3-thietanyloxy)benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in cells. For instance, N-benzyl-4-(3-thietanyloxy)benzamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
N-benzyl-4-(3-thietanyloxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-benzyl-4-(3-thietanyloxy)benzamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-4-(3-thietanyloxy)benzamide in lab experiments is its high solubility in DMSO, which makes it easy to prepare stock solutions. Moreover, this compound has a relatively low toxicity profile, which allows for higher concentrations to be used in cell culture experiments. However, one limitation of using N-benzyl-4-(3-thietanyloxy)benzamide is its poor water solubility, which can limit its bioavailability in vivo.
未来方向
There are several future directions for the research on N-benzyl-4-(3-thietanyloxy)benzamide. One potential area of investigation is the development of N-benzyl-4-(3-thietanyloxy)benzamide derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, the in vivo efficacy and safety of N-benzyl-4-(3-thietanyloxy)benzamide need to be evaluated in animal models before clinical trials can be conducted.
Conclusion
In conclusion, N-benzyl-4-(3-thietanyloxy)benzamide is a promising compound that has shown potential therapeutic applications in various fields of medicine, particularly in the treatment of cancer and viral infections. The synthesis method of N-benzyl-4-(3-thietanyloxy)benzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide and sodium hydride in DMSO, followed by the treatment with thietane-3-carboxylic acid chloride in the presence of triethylamine. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in cells. Further research is needed to explore the full potential of N-benzyl-4-(3-thietanyloxy)benzamide in medicine.
合成方法
The synthesis of N-benzyl-4-(3-thietanyloxy)benzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide and sodium hydride in dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then treated with thietane-3-carboxylic acid chloride in the presence of triethylamine, leading to the formation of N-benzyl-4-(3-thietanyloxy)benzamide. The overall yield of this synthesis method is around 60%.
科学研究应用
N-benzyl-4-(3-thietanyloxy)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-benzyl-4-(3-thietanyloxy)benzamide is its antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-benzyl-4-(3-thietanyloxy)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its antitumor activity, N-benzyl-4-(3-thietanyloxy)benzamide has also been investigated for its antiviral properties. Studies have shown that this compound can inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV) by interfering with the viral entry process.
属性
IUPAC Name |
N-benzyl-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(18-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-16-11-21-12-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWFFWEQZPJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(thietan-3-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(2,3-dimethoxybenzyl)methylamine](/img/structure/B5185439.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)


![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)

![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)